3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine 3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 338953-51-8
VCID: VC4517675
InChI: InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-12(17-7-9)11(18-19-10)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F
Molecular Formula: C13H7F3N2O
Molecular Weight: 264.207

3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine

CAS No.: 338953-51-8

Cat. No.: VC4517675

Molecular Formula: C13H7F3N2O

Molecular Weight: 264.207

* For research use only. Not for human or veterinary use.

3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine - 338953-51-8

Specification

CAS No. 338953-51-8
Molecular Formula C13H7F3N2O
Molecular Weight 264.207
IUPAC Name 3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-12(17-7-9)11(18-19-10)8-4-2-1-3-5-8/h1-7H
Standard InChI Key HKPBNNDXESQNLY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold consists of a oxazolo[4,5-b]pyridine system, where the oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyridine ring at positions 4 and 5 . The phenyl group at position 3 and the trifluoromethyl (-CF3_3) group at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The -CF3_3 group, in particular, enhances metabolic stability and lipophilicity, traits desirable in drug candidates .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
IUPAC Name3-phenyl-6-(trifluoromethyl)- oxazolo[4,5-b]pyridine
Molecular FormulaC13H7F3N2O\text{C}_{13}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{O}
Molecular Weight264.20 g/mol
SMILES NotationC1=CC=C(C=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F
InChI KeyHKPBNNDXESQNLY-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for closely related oxazolopyridines provide insights into expected spectral features. For example, the 1H^1\text{H} NMR spectrum of 6-chloro-2-(4-fluorophenyl)oxazolo[4,5-b]pyridine shows aromatic proton resonances between δ 7.77–7.12 ppm , while the trifluoromethyl group typically appears as a singlet in 19F^{19}\text{F} NMR near δ -60 ppm . High-resolution mass spectrometry (HRMS) of analogous compounds, such as NN-(4-methylpyridin-2-yl)-4-(3-trifluoromethylphenyl)piperazine-1-carbothioamide, confirms molecular ions with errors < 2 ppm .

Synthesis and Manufacturing

Cyclization Strategies

The synthesis of 3-phenyl-6-(trifluoromethyl)- oxazolo[4,5-b]pyridine typically involves cyclization reactions starting from appropriately substituted pyridine precursors. A common approach utilizes:

  • Condensation: Reaction of 2-amino-5-trifluoromethylpyridine derivatives with phenyl-substituted carbonyl compounds.

  • Oxazole Ring Formation: Intramolecular cyclization mediated by reagents like phosphorus oxychloride (POCl3_3) or thionyl chloride (SOCl2_2) to form the oxazole moiety .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Precursor Preparation2-Amino-5-trifluoromethylpyridine + Benzoyl chloride65–70%
CyclizationPOCl3_3, reflux, 6 h55%
PurificationColumn chromatography (hexane/EtOAc)≥95%

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing -CF3_3 group. Solvent choice (e.g., dichloromethane vs. toluene) and temperature gradients significantly impact yields .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous oxazolopyridines reveals melting points between 180–220°C , consistent with the rigid aromatic framework.

Research Gaps and Future Directions

Despite its promising attributes, experimental data on this compound’s biological activity and pharmacokinetics remain sparse. Future studies should prioritize:

  • In vitro screening against disease-relevant targets (e.g., kinases, GPCRs).

  • Structure-activity relationship (SAR) studies to optimize substituent effects.

  • Scalable synthesis routes to support preclinical development .

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